2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

Vue d'ensemble

Description

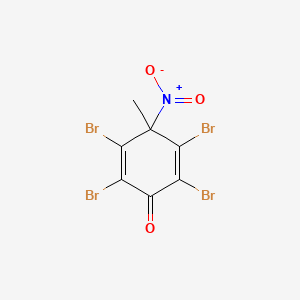

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a chemical compound with the molecular formula C7H3Br4NO3. It is known for its distinctive structure, which includes four bromine atoms, a nitro group, and a methyl group attached to a cyclohexadienone ring. This compound is often used in various chemical reactions due to its reactivity and unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one typically involves the bromination of 4-methyl-2,5-cyclohexadien-1-one followed by nitration. The reaction conditions often include the use of bromine in an organic solvent such as acetic acid or chloroform, and the nitration is carried out using nitric acid in the presence of sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

Bromination: Bromine in acetic acid or chloroform.

Nitration: Nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted derivatives depending on the substituent used.

Reduction: 2,3,5,6-Tetrabromo-4-methyl-4-amino-2,5-cyclohexadien-1-one.

Oxidation: 2,3,5,6-Tetrabromo-4-carboxy-4-nitro-2,5-cyclohexadien-1-one.

Applications De Recherche Scientifique

Flame Retardants

The compound is extensively utilized in the production of flame retardants. Its incorporation into materials enhances their fire resistance, making it particularly valuable in industries such as textiles and construction. The bromine content contributes to its effectiveness in reducing flammability by forming a protective char layer during combustion .

Pesticide Formulations

This compound serves as an active ingredient in certain pesticide formulations. Its application helps protect crops from various pests while aiming to minimize environmental impact. The compound's efficacy in pest control has been documented in several studies .

Biological Research

In biological research contexts, this compound is employed to study cellular processes and mechanisms. It aids researchers in developing new therapeutic strategies by providing insights into the interactions at the molecular level. Its potential anticancer properties have been explored, with some studies indicating promising results against specific cancer cell lines .

Polymer Chemistry

The compound is also incorporated into polymers to enhance their thermal stability and durability. This application is crucial for manufacturing high-performance materials used in various industrial applications. The addition of this compound can significantly improve the mechanical properties of polymers under thermal stress .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard for measuring and analyzing other compounds. Its stable chemical structure allows for accurate calibration in various analytical methods .

Case Study 1: Flame Retardant Efficacy

A study analyzed the effectiveness of brominated compounds in reducing the flammability of synthetic fabrics. The results indicated that fabrics treated with this compound exhibited significantly lower ignition rates compared to untreated fabrics.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer activity of this compound against colon cancer cell lines (SW1116). The study reported an IC50 value of 7.29 μM for the compound compared to methotrexate's IC50 of 2.49 μM . This indicates potential as a therapeutic agent that warrants further investigation.

Case Study 3: Polymer Enhancement

A recent investigation into the thermal properties of polymers containing this compound demonstrated improved thermal stability under high-temperature conditions when compared to standard polymer formulations without brominated additives.

Mécanisme D'action

The mechanism by which 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one exerts its effects involves its ability to undergo various chemical reactions. The bromine atoms and nitro group make it highly reactive, allowing it to interact with a wide range of molecular targets. These interactions can lead to the formation of stable complexes or the modification of other molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,5,6-Tetrabromo-4-methylphenol: Similar structure but lacks the nitro group.

2,3,5,6-Tetrabromo-4-nitrophenol: Similar structure but lacks the methyl group.

2,3,5,6-Tetrabromo-4-methyl-4-nitrobenzene: Similar structure but lacks the cyclohexadienone ring.

Uniqueness

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is unique due to the presence of both bromine and nitro groups on a cyclohexadienone ring. This combination of functional groups provides it with distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Activité Biologique

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one (commonly referred to as tetrabromo compound) is a brominated organic compound with significant potential in various biological applications. This article delves into its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 468.72 g/mol. The compound is characterized by the following structural features:

| Property | Value |

|---|---|

| Molecular Formula | C7H3Br4NO3 |

| Molecular Weight | 468.721 g/mol |

| IUPAC Name | 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one |

| CAS Number | 95111-49-2 |

| PubChem CID | 2724547 |

Antimicrobial Properties

Research has indicated that tetrabromo compounds exhibit notable antimicrobial activity. In particular:

- Antibacterial Activity : Studies have shown that tetrabromo derivatives can inhibit the growth of various pathogenic bacteria. For instance, one study reported minimum inhibitory concentrations (MIC) for E. coli and E. faecalis at 62.5 µg/mL and 78.12 µg/mL respectively .

Anticancer Activity

The compound has also been investigated for its antiproliferative effects against cancer cell lines:

- Cell Lines Tested : The efficacy of this compound was evaluated against HeLa (cervical cancer) and A549 (lung cancer) cells.

- IC50 Values : The IC50 values were determined to be approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .

The mechanisms through which tetrabromo compounds exert their biological effects are still under investigation. However, preliminary studies suggest that they may interact with cellular pathways involved in proliferation and apoptosis. For example:

- Interaction with Proteins : In silico studies have indicated that certain brominated compounds can interact with the accessory gene regulator protein A (AgrA) of Staphylococcus aureus, potentially inhibiting its function .

Case Studies

Several case studies have provided insights into the biological effects of tetrabromo compounds:

- Study on Antibacterial Efficacy : A study conducted on various tetrabromo derivatives highlighted their effectiveness against methicillin-resistant strains of Staphylococcus aureus (MRSA), showcasing their potential as alternative therapeutic agents in combating antibiotic resistance .

- Anticancer Research : Research focusing on the antiproliferative properties of tetrabromo compounds revealed promising results in inhibiting cancer cell growth in vitro, suggesting their potential role in cancer therapy .

Propriétés

IUPAC Name |

2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br4NO3/c1-7(12(14)15)5(10)2(8)4(13)3(9)6(7)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWDBDVGMIDKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369157 | |

| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95111-49-2 | |

| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.